molecular formula C9H11NO2 B1309076 3-(Pyridin-4-yl)butanoic acid CAS No. 373356-33-3

3-(Pyridin-4-yl)butanoic acid

Cat. No. B1309076
M. Wt: 165.19 g/mol
InChI Key: KYSQGRVBIOODEO-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .


Synthesis Analysis

The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .


Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .

Scientific Research Applications

Structural Analysis and Molecular Design

  • The molecular and crystal structure of derivatives, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been extensively analyzed, indicating the significance of these compounds in the study of hydrogen bonding and supramolecular structures. The investigations highlight the compound's potential in facilitating the understanding of molecular interactions, crucial in drug design and material sciences (Naveen et al., 2016).

Advanced Material Development

  • In the field of material sciences, compounds related to 3-(Pyridin-4-yl)butanoic acid have been used in the development of novel optical sensing structures. For instance, a polymeric-based ternary europium (III) complex system was designed using a derivative, demonstrating the compound's role in creating functional films with significant applications in sensing and luminescence (Li et al., 2019).

Synthetic Chemistry and Catalysis

  • The compound and its derivatives have been central to synthetic chemistry. For example, studies on the oxidative coupling of alkanones coordinated to palladium(II) using derivatives of 3-(Pyridin-4-yl)butanoic acid have shed light on complex synthetic pathways and the development of novel compounds with potential applications in catalysis and pharmaceuticals (El-Abadelah et al., 2018).

Environmental Applications

  • Research on nitrogen heterocyclic compounds like pyridine in drinking water demonstrated the potential of derivatives of 3-(Pyridin-4-yl)butanoic acid in environmental applications, particularly in the treatment and purification of drinking water to remove hazardous substances (Li et al., 2017).

Safety And Hazards

The safety data sheet for 3-(Pyridin-4-yl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQGRVBIOODEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300196
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)butanoic acid

CAS RN

373356-33-3
Record name β-Methyl-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373356-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, methanol (31 ml) and acetic acid (0.71 ml, 12.4 mmol) were added to benzyl 3-(4-pyridyl)-2-butenoate (1.75 g, 6.20 mmol), and a nitrogen gas was bubbled through the mixture at room temperature for 10 minutes. A catalytic amount of 10% palladium on carbon was added to the mixture, and the whole was stirred under a hydrogen atmosphere at room temperature overnight. An insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure. The resulting crystals were filtered off with acetone to give 0.61 g (60%) of 3-(4-pyridyl)butyric acid as pale yellow crystals.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(4-pyridyl)-2-butenoate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.19 g, 4.8 mmol) was added to a solution of ethyl 3-methyl-3-pyridin-4-ylpropanoate (Method 8; 0.501 g, 2.6 mmol) in MeOH (10 ml) and water (5 ml). The mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue shaken with 1 M hydrochloric acid (4.8 ml). The solvent was removed in vacuo to leave a colourless solid. M/z 164 (M−H)−.
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
ethyl 3-methyl-3-pyridin-4-ylpropanoate
Quantity
0.501 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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